molecular formula C50H72IN15O12 B10785480 Bradykinin, [125I-tyr8]

Bradykinin, [125I-tyr8]

Cat. No.: B10785480
M. Wt: 1202.1 g/mol
InChI Key: DZNAQDAUCZQCBF-UHFFFAOYSA-N
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Description

Bradykinin, [125I-Tyr8]: is a radiolabeled peptide derivative of bradykinin, a physiologically and pharmacologically active peptide of the kinin group of proteins. Bradykinin is known for its role in promoting inflammation, causing vasodilation, and increasing vascular permeability. The radiolabeling with iodine-125 allows for the tracking and study of bradykinin’s biological activities and interactions in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of bradykinin and its derivatives, including [125I-Tyr8]-bradykinin, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The radiolabeling with iodine-125 is achieved through an iodination reaction, often using a chloramine-T procedure .

Industrial Production Methods: : Industrial production of synthetic peptides like bradykinin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The radiolabeling step is carefully controlled to ensure high specific activity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Bradykinin and its derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products of these reactions include various oxidized, reduced, and radiolabeled forms of bradykinin, each with distinct biological properties .

Scientific Research Applications

Mechanism of Action

Bradykinin exerts its effects by binding to specific receptors, primarily the bradykinin receptor B2. This interaction activates a signaling cascade involving G-proteins, phospholipases, protein kinase C, and secondary messengers like inositol trisphosphate and diacylglycerol. These pathways lead to the production of nitric oxide and prostaglandins, resulting in vasodilation, increased vascular permeability, and pain sensitization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Bradykinin, [125I-Tyr8] is unique due to its radiolabeling with iodine-125, which allows for detailed tracking and study of its biological activities. This radiolabeling provides a powerful tool for research applications that require precise localization and quantification of bradykinin interactions .

Properties

Molecular Formula

C50H72IN15O12

Molecular Weight

1202.1 g/mol

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxy-3-iodophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C50H72IN15O12/c51-30-23-29(16-17-39(30)68)25-34(42(71)61-32(48(77)78)12-5-19-58-50(55)56)62-44(73)37-14-7-20-64(37)46(75)35(27-67)63-41(70)33(24-28-9-2-1-3-10-28)60-40(69)26-59-43(72)36-13-6-21-65(36)47(76)38-15-8-22-66(38)45(74)31(52)11-4-18-57-49(53)54/h1-3,9-10,16-17,23,31-38,67-68H,4-8,11-15,18-22,24-27,52H2,(H,59,72)(H,60,69)(H,61,71)(H,62,73)(H,63,70)(H,77,78)(H4,53,54,57)(H4,55,56,58)

InChI Key

DZNAQDAUCZQCBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC(=C(C=C5)O)I)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

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